2-Ethoxycyclopentan-1-one
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Overview
Description
2-Ethoxycyclopentan-1-one is an organic compound with the molecular formula C7H12O2 It is a cyclic ketone with an ethoxy group attached to the second carbon of the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces a hydrogen atom on the cyclopentanone ring.
Another method involves the use of ethyl vinyl ether and cyclopentanone in the presence of an acid catalyst. This reaction proceeds through an acid-catalyzed addition of the ethyl vinyl ether to the cyclopentanone, followed by rearrangement to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with halogens can yield halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), strong bases (NaH, KOH)
Major Products
Oxidation: Carboxylic acids, esters
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
2-Ethoxycyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Ethoxycyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
2-Ethoxycyclopentan-1-one can be compared with other similar compounds, such as:
Cyclopentanone: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
2-Methoxycyclopentan-1-one: Contains a methoxy group instead of an ethoxy group, leading to differences in reactivity and applications.
Cyclohexanone: A six-membered ring ketone, which has different chemical properties and applications compared to the five-membered ring of this compound.
Properties
IUPAC Name |
2-ethoxycyclopentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-9-7-5-3-4-6(7)8/h7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPDFYNNAVDCJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548823 |
Source
|
Record name | 2-Ethoxycyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24065-81-4 |
Source
|
Record name | 2-Ethoxycyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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